[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their significant roles in various fields of chemistry, including drug discovery and organic synthesis . The indeno[1,2-b]quinoxaline core is a privileged structure due to its notable biological activities and potential pharmaceutical applications .
Vorbereitungsmethoden
The synthesis of [(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate typically involves multicomponent reactions with readily available starting materials. One common synthetic route includes the reaction of indeno[1,2-b]quinoxalin-11-one with furan-2-carboxylic acid in the presence of a suitable base and solvent . The reaction conditions often require moderate temperatures and can be carried out under reflux . Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, often using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of [(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may act as an inhibitor of kinases or other signaling molecules involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate can be compared with other similar compounds, such as:
Indeno[1,2-b]quinoxalin-11-one derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Spiro-indeno[1,2-b]quinoxalines: These compounds have additional spiro-fused rings, which provide unique conformational features and biological properties.
Azine derivatives: These compounds contain a C=N bond attached to the indeno[1,2-b]quinoxaline core and exhibit diverse chemical reactivities and pharmacological activities.
The uniqueness of this compound lies in its specific combination of structural elements, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C20H11N3O3 |
---|---|
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate |
InChI |
InChI=1S/C20H11N3O3/c24-20(16-10-5-11-25-16)26-23-18-13-7-2-1-6-12(13)17-19(18)22-15-9-4-3-8-14(15)21-17/h1-11H/b23-18- |
InChI-Schlüssel |
WBSWWONMTZEOGS-NKFKGCMQSA-N |
Isomerische SMILES |
C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N\OC(=O)C5=CC=CO5 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=NOC(=O)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.